3-(1-ethyl-1H-imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBAGYYVDOVZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 1 Ethyl 1h Imidazol 2 Yl Aniline
Conventional Synthetic Routes to 3-(1-ethyl-1H-imidazol-2-yl)aniline
Conventional methods for synthesizing 2-arylimidazoles, such as the target compound, typically rely on well-established, multi-step condensation reactions followed by functional group transformations.
Multi-Step Synthesis Pathways
The most plausible and widely adaptable conventional route for constructing the this compound scaffold is a multi-step process rooted in the principles of the Debus-Radziszewski imidazole (B134444) synthesis. wikipedia.orgpharmaguideline.com This reaction class involves the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com
The synthesis can be logically broken down into two primary stages:
Imidazole Ring Formation: The core imidazole ring, substituted with the precursor to the aniline (B41778) group, is constructed. A modification of the Radziszewski synthesis is employed, where a primary amine (ethylamine) is used in conjunction with ammonia to yield an N-substituted imidazole. wikipedia.org The reactants for this step are glyoxal (B1671930) (the 1,2-dicarbonyl), 3-nitrobenzaldehyde (B41214) (the aryl aldehyde), ethylamine, and ammonia. These components condense, typically in an alcoholic solvent, to form the N-ethylated nitrophenylimidazole intermediate.
Functional Group Transformation: The nitro group on the phenyl ring of the intermediate is reduced to the primary amino group. This is a standard and high-yielding transformation in organic synthesis. Catalytic hydrogenation is a common method, where the nitrophenyl intermediate is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
This sequential approach allows for the controlled construction of the target molecule from simple, commercially available starting materials.
Precursor Compounds and Intermediate Derivations
The success of the multi-step synthesis hinges on the selection of appropriate precursors and the efficient conversion of the key intermediate.
The primary precursor compounds for this pathway are:
3-Nitrobenzaldehyde: This provides the C2-aryl substituent and the latent aniline functionality.
Glyoxal: This serves as the C4-C5 backbone of the imidazole ring.
Ethylamine: This acts as the source for the N1-ethyl group.
Ammonia: This provides the second nitrogen atom (N3) for the imidazole core.
The principal intermediate formed is 2-(3-nitrophenyl)-1-ethyl-1H-imidazole . The subsequent reduction of this nitro-intermediate is a critical step. A standard procedure involves dissolving the intermediate in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and hydrogenating it under pressure using a Pd/C catalyst. This method is highly effective for the selective reduction of a nitro group without affecting the imidazole or phenyl rings.
| Table 1: Key Precursors and Intermediates | | :--- | :--- | :--- | | Role | Compound Name | Structure | | Aryl Aldehyde Source | 3-Nitrobenzaldehyde | O=Cc1cccc(c1)N+[O-] | | Dicarbonyl Source | Glyoxal | O=CC=O | | N1-Substituent Source | Ethylamine | CCN | | N3 Source | Ammonia | N | | Key Intermediate | 2-(3-nitrophenyl)-1-ethyl-1H-imidazole | CCN1C=NC(=C1)c2cccc(c2)N+[O-] | | Target Compound | this compound | CCN1C=NC(=C1)c2cccc(c2)N |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry emphasizes efficiency, sustainability, and novel bond-forming strategies. These principles can be applied to optimize the synthesis of this compound.
Green Chemistry Principles in Synthesis
The conventional synthesis can be improved by incorporating green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net
One-Pot Synthesis: The condensation and reduction steps could potentially be combined in a one-pot or telescopic synthesis, avoiding the isolation and purification of the nitro-intermediate. nih.govresearchgate.net This significantly reduces solvent waste and improves time efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of imidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. ijprajournal.com Applying microwave energy to the initial condensation step is a viable optimization strategy.
Alternative Catalysts and Solvents: Research into imidazole synthesis has explored the use of recyclable, heterogeneous catalysts (e.g., silica-supported acids) and greener solvents like ethanol or even water, moving away from more hazardous organic solvents. researchgate.netresearchgate.net
Catalytic Methodologies for Imidazole Core Functionalization
An alternative, advanced approach to the target molecule involves modern cross-coupling reactions to form the C-C bond between the imidazole and phenyl rings. This strategy relies on the functionalization of a pre-formed imidazole core.
A prominent example is the Suzuki-Miyaura cross-coupling reaction . libretexts.orgresearchgate.net This palladium-catalyzed reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgarkat-usa.org A potential pathway would involve:
Synthesis of 2-bromo-1-ethyl-1H-imidazole: This can be prepared from 1-ethylimidazole (B1293685) via halogenation.
Coupling Reaction: The 2-bromo-1-ethyl-1H-imidazole is then coupled with (3-aminophenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. researchgate.net
This catalytic approach offers a different disconnection strategy and can be highly efficient, with broad functional group tolerance. arkat-usa.org
| Table 2: Comparison of Synthetic Approaches | | :--- | :--- | :--- | | Approach | Key Reaction Type | Advantages | | Conventional | Radziszewski Condensation + Nitro Reduction | Utilizes simple, inexpensive starting materials; well-established methodology. wikipedia.org | | Advanced Catalytic | Suzuki-Miyaura Cross-Coupling | High efficiency, modular, tolerates a wide range of functional groups. researchgate.netarkat-usa.org |
Derivatization Strategies of this compound
The structure of this compound offers multiple sites for further chemical modification, primarily centered on the reactive aniline moiety. These derivatizations are crucial for developing new compounds for various applications.
The primary site for derivatization is the aromatic amino group , which can undergo a variety of classical transformations:
Schiff Base Formation: The primary amine can readily condense with various aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically carried out by mixing the aniline derivative with an aldehyde in a suitable solvent, often with acid or base catalysis. nih.govyoutube.com The resulting C=N bond is a versatile functional group for further chemical elaboration.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. google.comyoutube.com For example, reaction with acetyl chloride in the presence of a base would yield N-(3-(1-ethyl-1H-imidazol-2-yl)phenyl)acetamide.
Alkylation: N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Diazonium salts are highly valuable intermediates that can be converted into a wide array of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
Additionally, the aromatic ring itself can be functionalized via electrophilic aromatic substitution, with the substitution pattern directed by the activating, ortho-, para-directing amino group and the deactivating imidazole substituent.
| Table 3: Potential Derivatization Reactions | | :--- | :--- | :--- | | Reaction Type | Reagent(s) | Product Class | | Schiff Base Formation | R-CHO (Aldehyde) | Imine wikipedia.org | | Acylation | R-COCl (Acid Chloride) | Amide google.com | | Sulfonylation | R-SO₂Cl (Sulfonyl Chloride) | Sulfonamide | | Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | Aryl Halide / Nitrile |
Structural and Conformational Analysis of 3 1 Ethyl 1h Imidazol 2 Yl Aniline and Its Derivatives
Crystallographic Studies of 3-(1-ethyl-1H-imidazol-2-yl)aniline and Related Imidazole (B134444) Derivatives
Direct single-crystal X-ray diffraction data for this compound is not currently reported in the crystallographic databases. However, the crystal structures of analogous compounds, such as 2-phenyl-1H-imidazole, provide critical insights into the likely intermolecular interactions and packing in the solid state.
In the crystal structure of 2-phenyl-1H-imidazole, the molecule is nearly planar, with the phenyl and imidazole rings being almost co-planar. researchgate.netnih.gov The asymmetric unit of the title compound contains one half-molecule, with a mirror plane passing through the C—C bond connecting the two rings. nih.gov Intermolecular N—H···N hydrogen bonds are a dominant feature in the crystal packing of 2-phenyl-1H-imidazole, linking adjacent molecules. researchgate.netnih.gov
For N-substituted derivatives, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, the orientation of the aryl ring relative to the imidazole ring is significantly different. In this case, the imidazole ring is rotated by approximately 80.7° relative to the phenyl ring. nih.gov This large dihedral angle is a result of the steric hindrance imposed by the bulky isopropyl groups on the phenyl ring. Given the ethyl substitution at the N1 position and the aniline (B41778) group at the C2 position of the imidazole ring in this compound, a non-planar conformation is expected, with a significant dihedral angle between the aniline and imidazole rings.
The crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, a related ethyl-substituted heterocyclic compound, shows that the molecules are linked into pseudocentrosymmetric dimers by intermolecular N—H⋯S hydrogen bonds. nih.gov This suggests that in the solid state, this compound would likely exhibit hydrogen bonding involving the aniline N-H groups and the N3 atom of the imidazole ring.
A summary of crystallographic data for a related compound, 2-phenyl-1H-imidazole, is presented below:
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-phenyl-1H-imidazole | Not specified | Not specified | N—H···N hydrogen bonds |
Advanced Spectroscopic Probes for Molecular Conformation and Dynamics
Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for elucidating the molecular conformation and dynamics of imidazole derivatives.
Vibrational spectroscopy (FT-IR and Raman) can provide information on the bonding and functional groups within the molecule. For 2-phenyl-1H-imidazole, polarized IR spectra have been used to study the hydrogen-bond networks and the mechanism of H/D isotopic self-organization. researchgate.net The vibrational modes of the imidazole and phenyl rings, as well as the C-N and C-C stretching frequencies, would be sensitive to the dihedral angle between the two rings in this compound.
While specific spectroscopic data for this compound is not available, the table below shows typical ¹³C NMR chemical shift ranges for the imidazole ring in related compounds, which can be used for comparative purposes.
| Carbon Atom | Typical ¹³C NMR Chemical Shift Range (ppm) |
| C2 | 135-145 |
| C4 | 115-130 |
| C5 | 115-130 |
Tautomerism and Isomerism of Imidazole Derivatives Including this compound
For imidazole and its derivatives that are unsubstituted at the N1 and N3 positions, prototropic tautomerism is a key feature, where a proton can reside on either of the two nitrogen atoms. researchgate.net However, in the case of this compound, the presence of an ethyl group at the N1 position precludes this type of tautomerism.
Isomerism in this compound would primarily relate to rotational isomers, or conformers, arising from rotation around the C2-C1' single bond connecting the imidazole and aniline rings. The energy barrier to this rotation and the preferred dihedral angle will be influenced by steric and electronic factors. The substitution pattern on the aniline ring (meta-amino group) will also influence the electronic communication between the two rings.
The pH of the environment can significantly impact the protonation state of the molecule. The aniline nitrogen and the N3 nitrogen of the imidazole ring are both basic sites that can be protonated. The relative basicity of these two sites will determine the predominant species in acidic solution. Studies on histidine, which contains an imidazole ring, have shown that the tautomeric state of the imidazole ring is highly dependent on the local environment and pH. nih.gov A similar dependence would be expected for this compound.
Furthermore, a study on imidazole-amino acids has demonstrated that both tautomerism and pH changes can induce conformational switches. nih.gov This highlights the dynamic nature of such molecules in different environments.
Theoretical Conformational Analysis
In the absence of direct experimental data, theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting the stable conformations and electronic properties of this compound.
Conformational analysis of related imidazole derivatives using DFT has been successfully employed to identify the lowest energy conformers. researchgate.net For this compound, a potential energy surface scan could be performed by systematically varying the dihedral angle between the imidazole and aniline rings to identify the most stable conformation. These calculations would likely show a non-planar arrangement to be the most stable, minimizing steric clashes between the ortho-hydrogens of the aniline ring and the atoms of the imidazole ring.
Theoretical predictions of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be performed and compared with experimental data for related compounds to validate the computational model.
Computational Chemistry and Cheminformatics of 3 1 Ethyl 1h Imidazol 2 Yl Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(1-ethyl-1H-imidazol-2-yl)aniline at the atomic and electronic levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.net
Theoretical studies on similar imidazole (B134444) derivatives have used DFT to calculate various reactivity descriptors. For instance, the chemical hardness of a related imidazole derivative was found to be relatively high (2.2449 eV), suggesting high stability and low chemical reactivity. irjweb.com Mulliken charge distribution analysis can reveal the localization of electron density, indicating that in similar structures, nitrogen atoms typically bear negative charges, acting as electron acceptors, while certain carbon atoms exhibit positive charges. irjweb.com
Molecular Orbital Analysis
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a larger gap generally implies higher stability and lower reactivity. irjweb.com
For a related imidazole derivative, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO gap of 4.4871 eV. irjweb.com This significant energy gap suggests that a substantial amount of energy is required for electronic excitation, indicating good stability for the molecule. irjweb.com The distribution of these frontier orbitals is also informative. Typically, in such molecules, the HOMO is localized over the aniline (B41778) ring, while the LUMO is distributed across the imidazole ring, indicating that the aniline moiety acts as the electron-donating part and the imidazole as the electron-accepting part. This intramolecular charge transfer is a key aspect of the molecule's electronic behavior. irjweb.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Analogous Imidazole Derivative
| Parameter | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| HOMO-LUMO Gap (ΔE) | 4.4871 eV |
| Chemical Hardness (η) | 2.2449 eV |
Data derived from a study on a similar imidazole derivative using DFT (B3LYP/6-311+G(d,P)). irjweb.com
Molecular Modeling and Docking Studies with Biological Targets
Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Prediction for this compound
Molecular docking simulations are used to predict the preferred orientation and binding mode of a ligand within the active site of a protein. For derivatives of imidazole and aniline, docking studies have been instrumental in elucidating their potential mechanisms of action. For example, docking studies of various imidazole-containing compounds have been performed against targets like cyclin-dependent kinase-8 and the MDM2 protein to explore their anticancer potential. mdpi.comresearchgate.net These studies help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. In the context of this compound, such studies would aim to identify its potential protein targets and the specific amino acid residues involved in binding.
Binding Affinity Estimation and Hotspot Analysis
Beyond predicting the binding pose, docking programs can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex. For instance, in a study of thiophene-based molecules, a highly active compound exhibited a binding energy of -5.4 kcal/mol. researchgate.net Hotspot analysis, often performed in conjunction with docking, identifies key residues in the protein's binding site that contribute significantly to the binding energy. This information is invaluable for structure-based drug design, as it highlights which interactions are most critical for affinity and selectivity. For this compound, this analysis would guide the modification of its structure to enhance interactions with identified hotspots, potentially leading to more potent and specific derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This is achieved by correlating molecular descriptors (numerical representations of chemical information) with experimental activity data.
For derivatives of imidazole and aniline, QSAR studies have been successfully applied to guide the design of new compounds with improved properties. nih.govresearchgate.net These models often use a variety of descriptors, including 2D descriptors (e.g., topological indices, connectivity indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.govderpharmachemica.com
A typical QSAR study involves several steps:
Data Set Preparation: A series of derivatives of this compound with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest and support vector machines, are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation. nih.govderpharmachemica.com
For example, a QSAR study on benzimidazole (B57391) derivatives identified key descriptors like chiV1, chi3Cluster, and XAHydrophobicArea as being highly influential for their antiprotozoal activity, achieving a high correlation coefficient (r²) of 0.9740. derpharmachemica.com A predictive QSAR model for this compound derivatives could provide valuable insights into the structural features that are most important for a desired biological effect, thereby guiding the synthesis of new, more potent analogues.
Descriptor Generation and Selection
The initial step in any quantitative structure-activity relationship (QSAR) or cheminformatics study is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors would be generated to create a comprehensive molecular profile. These descriptors are typically categorized as 1D, 2D, and 3D.
Types of Molecular Descriptors:
1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban index), molecular connectivity indices, and counts of specific structural fragments. researchgate.net
3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape, volume, and electronic properties like dipole moment and surface area.
The generation of these descriptors is accomplished using specialized software that can calculate hundreds or even thousands of values for a single molecule. Following generation, a crucial step is descriptor selection. This process aims to identify the most relevant descriptors that correlate with a specific property of interest (e.g., biological activity) while eliminating redundant or irrelevant ones. Techniques such as genetic algorithms or stepwise variable selection are employed to choose a small, informative set of descriptors for building a robust predictive model. researchgate.net
Predictive Model Development and Validation
With a set of relevant descriptors selected, a predictive model can be developed. Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach used to establish a mathematical relationship between the chemical structure (represented by the descriptors) and a particular activity or property. biointerfaceresearch.com
The development process involves using a "training set" of compounds, which are structurally similar to this compound and have experimentally measured activities. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (k-NN) are used to create the model. researchgate.netbiointerfaceresearch.com
Model validation is a critical phase to ensure its reliability and predictive power. mdpi.com It is typically performed using two methods:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric. mdpi.com
External Validation: The model's predictive ability is tested on an external "test set" of compounds that were not used during model development. The predictive correlation coefficient (r²_test) is calculated for this purpose. mdpi.com
A statistically significant QSAR model, confirmed through rigorous validation, can then be used to predict the activity of new, untested compounds. mdpi.com
De Novo Design Approaches Incorporating this compound Scaffold
The scaffold of this compound, comprising a phenyl ring linked to an N-ethyl imidazole, is a valuable starting point for de novo drug design. This process involves creating novel molecular structures with a high probability of being active against a specific biological target.
One powerful technique in this domain is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target receptor. nih.govnih.gov
In a typical workflow, a pharmacophore model is first generated based on a known active ligand or the structure of the target's binding site. nih.gov The this compound scaffold can then be used as a core fragment. Computational methods are employed to "decorate" this scaffold by adding various functional groups at different positions. The goal is to design new molecules where these added groups align perfectly with the features of the pharmacophore model, thereby maximizing the potential for strong binding and desired biological activity. This scaffold-based approach allows for the systematic exploration of chemical space to design novel compounds with improved properties.
Biological and Pharmacological Investigations of 3 1 Ethyl 1h Imidazol 2 Yl Aniline in Preclinical Contexts
Target Identification and Validation for 3-(1-ethyl-1H-imidazol-2-yl)aniline
Investigations into the precise molecular targets of this compound are not extensively documented in public literature. However, by examining studies on analogous structures, potential biological interactions can be inferred. The imidazole (B134444) scaffold is a well-known privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets through various mechanisms.
Enzyme Inhibition and Activation Studies
Receptor Binding and Modulation Assays
The imidazole ring system is also a key component of molecules that bind to various receptors. For example, some imidazole derivatives interact with G-protein coupled receptors (GPCRs). While specific receptor binding assays for this compound are not published, a study on imidazoquinoline analogs, which share some structural similarities, demonstrated potent agonistic activity at Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. This suggests that compounds with an imidazole core can be designed to modulate immune responses through receptor interaction.
Cellular Pathway Perturbation Analysis
Specific cellular pathway perturbation analyses for this compound have not been detailed in the reviewed scientific literature. However, studies on related anticancer imidazole derivatives indicate that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. For instance, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have been shown to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase in breast cancer, liver cancer, and colon cancer cell lines. These effects are often the result of targeting key proteins in cellular signaling pathways that control cell division and survival.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 2-arylimidazole class, several studies have shed light on how different structural modifications influence biological activity.
Systematic Modification and Activity Assessment
Systematic modifications of the 2-arylimidazole scaffold have revealed key insights into their biological activity. For example, in a series of 2,5-substituted-1H-benzo[d]imidazole derivatives investigated as microtubule targeting agents, the nature and position of substituents on the phenyl ring were found to be critical for anticancer activity. Similarly, for imidazoquinoline analogs acting on TLR7, the retention of a 4-amino group was essential for activity, and replacement of the imidazole ring with a triazole or cyclic urea (B33335) led to a complete loss of function.
The tables below present data on the activity of various imidazole analogs from different studies, illustrating the impact of structural modifications.
| Compound | Modifications | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HepG2 (Liver Cancer) | IC50 (µM) on HCT-116 (Colon Cancer) |
|---|---|---|---|---|
| Compound 4d | N-1 arylidene amino imidazole-2-thione with specific phenyl substitutions | 1.11 | 2.12 | 3.14 |
| Compound 5 | A related imidazole-2-thione derivative | 0.55 | 0.89 | 1.21 |
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| HL1 | Staphylococcus aureus | 1250 |
| HL2 | Staphylococcus aureus | 625 |
| HL1 | Escherichia coli | >5000 |
| HL2 | Escherichia coli | 2500 |
Mechanism of Action Elucidation for this compound
Currently, there is no information in the public domain regarding the evaluation of this compound in cell-based assays, its phenotypic screening, or any counter-screening and selectivity panel results. Similarly, no data could be retrieved concerning its testing in animal models to assess biological activity, nor any research into potential biomarkers associated with its action. Elucidation of its mechanism of action also appears to be an uninvestigated area.
It is important to note that the absence of published data does not definitively mean that no research has been conducted, but rather that it is not available in the public scientific domain. Future research may shed light on the pharmacological properties of this compound.
Applications and Translational Potential of 3 1 Ethyl 1h Imidazol 2 Yl Aniline in Drug Discovery Research
Role as a Privileged Scaffold in Medicinal Chemistry
The 3-(1-ethyl-1H-imidazol-2-yl)aniline structure is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of bioactive compounds. The imidazole (B134444) ring, a key component of this scaffold, is a well-known pharmacophore present in many natural products and synthetic drugs. Its ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions makes it a valuable component in drug design. The aniline (B41778) portion of the molecule provides a readily modifiable handle for synthetic chemists to introduce a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.
Hit-to-Lead Optimization Strategies Utilizing this compound
In the drug discovery process, "hit-to-lead" optimization is a critical phase where initial "hit" compounds, identified through high-throughput screening, are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds. The this compound scaffold is an ideal starting point for such optimization strategies.
Researchers can employ several strategies, including:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the aniline and imidazole moieties, chemists can probe the key interactions between the compound and its biological target. For instance, the amino group on the aniline ring can be acylated, alkylated, or used as a point of attachment for various functional groups to explore the chemical space around the core scaffold.
Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a large fragment. By identifying weak-binding fragments that interact with adjacent pockets on the target protein, these can be linked to the this compound core to generate more potent molecules.
Scaffold Hopping: In cases where an existing drug has undesirable properties, the this compound scaffold can be used as a bioisosteric replacement for the original core, potentially leading to improved drug-like properties while maintaining biological activity.
Lead Compound Development and Optimization for Specific Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.
Anticancer: The development of novel kinase inhibitors is a major focus in cancer research. ed.ac.uknih.gov The this compound core can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression. For example, derivatives have been synthesized and evaluated as potential inhibitors of tyrosine kinases. mdpi.comnih.gov The general structure of imidazole and its derivatives has shown promise in this area. researchgate.net
Antimicrobial: The imidazole moiety is a core component of several existing antifungal and antibacterial drugs. nih.gov Research into new antimicrobial agents based on the this compound scaffold is an active area. Modifications of the core structure can lead to compounds with broad-spectrum activity against various pathogens, including drug-resistant strains. mdpi.comacs.org
Antimalarial: The fight against malaria requires a continuous pipeline of new drugs due to the emergence of resistance. nih.gov Imidazole-containing compounds have been investigated for their antimalarial properties. The this compound scaffold provides a template for the design of new agents that may interfere with essential pathways in the Plasmodium parasite.
| Therapeutic Area | Target Class (Example) | Optimization Strategy |
| Anticancer | Tyrosine Kinases | Introduction of pharmacophores to interact with the kinase hinge region. |
| Antimicrobial | Bacterial Cell Wall Synthesis | Modification of lipophilicity to enhance membrane penetration. |
| Antimalarial | Parasite-specific Enzymes | Design of derivatives that inhibit parasite growth and replication. |
Design of Novel Chemical Probes Based on this compound
Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. The this compound scaffold can be adapted for the creation of such probes. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, onto the aniline or ethyl-imidazole portions of the molecule, researchers can generate probes for use in a variety of applications, including:
Target Identification and Validation: Probes can be used to pull down their protein targets from cell lysates, allowing for identification by mass spectrometry.
Cellular Imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of a target protein.
Assay Development: Probes can be used to develop high-throughput screening assays to identify new hit compounds.
The ability to readily modify the this compound structure makes it a valuable platform for the rational design of highly specific and potent chemical probes to investigate complex biological processes.
Advanced Analytical Methodologies for 3 1 Ethyl 1h Imidazol 2 Yl Aniline in Research Settings
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 3-(1-ethyl-1H-imidazol-2-yl)aniline. These techniques are indispensable for assessing the purity of synthesized batches and for real-time monitoring of reaction progress.
Purity Assessment: HPLC is a cornerstone for determining the purity of this compound. Commercial suppliers often provide HPLC data to certify the quality of their products. This analysis helps in identifying and quantifying any impurities, which is critical for the reliability of subsequent research applications.
Reaction Monitoring: In synthetic chemistry, HPLC is used to track the consumption of reactants and the formation of products over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-product formation. For instance, in the synthesis of related aniline (B41778) derivatives, HPLC has been effectively used to monitor the reduction of a nitro group to an amine, ensuring the reaction goes to completion.
| Technique | Application | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of this compound and reaction monitoring. | Enables quantification of the main compound and detection of impurities. Essential for quality control in synthesis. |
| Mixed-Mode Chromatography | Purification of antibodies using an aniline-based ligand. nih.gov | A ligand, 4-(1H-imidazol-1-yl) aniline, demonstrated high binding selectivity for IgG, showcasing the potential of aniline derivatives in bioseparation. nih.gov |
Mass Spectrometry for Reaction Monitoring and Metabolite Identification in In Vitro Systems
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound, offering high sensitivity and specificity.
Reaction Monitoring: Extractive electrospray ionization mass spectrometry (EESI-MS) has been utilized for the real-time, online monitoring of chemical reactions involving aniline derivatives. scispace.comnih.gov This technique allows for the direct detection of reactants, intermediates, and products from the reaction mixture without the need for sample pretreatment. scispace.comnih.govresearchgate.net The "soft" ionization nature of EESI-MS ensures that the molecular ions of the species of interest are preserved for detection. nih.govresearchgate.net Multi-stage collision-induced dissociation (CID) analysis can then be used to elucidate the structures of these transient species, providing valuable insights into the reaction mechanism. scispace.comnih.gov
Metabolite Identification: In the context of drug discovery and development, understanding the metabolic fate of a compound is crucial. LC-MS is the analytical tool of choice for screening and identifying drug metabolites in in vitro systems. nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry offer high resolution and mass accuracy, which significantly enhances the efficiency of metabolite profiling. nih.gov For a compound like this compound, in vitro studies using liver microsomes or other enzyme preparations can be analyzed by LC-MS to identify potential metabolites formed through biotransformation reactions. nih.gov
| Technique | Application | Key Findings |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | In vitro drug metabolite screening and identification. nih.gov | A powerful tool for identifying products of biotransformation. High-resolution MS, like TOF or Orbitrap, improves profiling efficiency. nih.gov |
| Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | Real-time monitoring of chemical reactions involving aniline. scispace.comnih.gov | Enables direct detection of reactants, intermediates, and byproducts without sample pretreatment, offering insights into reaction mechanisms. scispace.comnih.govresearchgate.net |
Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies
Spectroscopic techniques provide real-time, non-invasive methods to monitor chemical reactions and gain mechanistic insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and its derivatives. nih.gov In the context of reaction monitoring, in situ NMR can track the disappearance of reactant signals and the appearance of product signals, providing kinetic data. For example, the synthesis of imino-thiazolidinone derivatives from 3-ethylaniline (B1664132) was characterized by the appearance of specific signals for acyl carbonyl carbon and other key functional groups in the ¹³C NMR spectrum. nih.gov
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is valuable for identifying functional groups within a molecule. nih.gov In reaction monitoring, the appearance or disappearance of characteristic vibrational bands can signify the progress of a reaction. For instance, the formation of an imine from an aniline derivative can be monitored by observing the appearance of the C=N stretching band. nih.gov
UV-Visible Spectroscopy: Electronic absorption spectroscopy can be employed to monitor reactions involving chromophoric species. nih.gov Changes in the absorption spectrum can indicate the formation or consumption of compounds with conjugated π-systems. nih.gov
| Technique | Application | Key Findings |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and mechanistic studies. nih.gov | ¹H and ¹³C NMR are essential for verifying the chemical structure of synthesized compounds. nih.gov |
| Infrared (IR) Spectroscopy | Functional group analysis and reaction monitoring. nih.gov | FT-IR helps in identifying key functional groups and tracking their transformation during a chemical reaction. nih.gov |
| UV-Visible Spectroscopy | Monitoring reactions with chromophoric changes. nih.gov | Useful for reactions where reactants or products have distinct electronic absorption profiles. nih.gov |
Microfluidic and High-Throughput Analytical Platforms for this compound Research
While specific examples for this compound are not extensively documented in the public domain, the principles of microfluidics and high-throughput screening are highly applicable to its research.
Microfluidic Platforms: These "lab-on-a-chip" systems offer several advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and precise control over reaction parameters. The synthesis of related heterocyclic compounds has been successfully demonstrated in microreactors, allowing for rapid optimization of reaction conditions. The integration of analytical techniques like MS or spectroscopy with microfluidic devices would enable real-time, high-throughput analysis of reactions involving this compound.
High-Throughput Screening (HTS): In drug discovery, HTS is used to rapidly test large libraries of compounds for biological activity. If this compound were a scaffold for a library of potential drug candidates, HTS assays would be employed to identify promising leads. These assays are typically miniaturized and automated, allowing for the rapid screening of thousands of compounds. The development of specific analytical methods to support these HTS campaigns, such as rapid LC-MS/MS methods, would be crucial for hit confirmation and follow-up studies.
| Platform | Application | Potential Advantages for this compound Research |
| Microfluidic Devices | Reaction optimization and synthesis. | Reduced sample/reagent volumes, faster analysis, and precise process control. |
| High-Throughput Screening (HTS) | Biological activity screening. | Rapidly assess the biological effects of a library of derivatives, accelerating drug discovery efforts. |
Future Research Directions and Unexplored Avenues for 3 1 Ethyl 1h Imidazol 2 Yl Aniline
Emerging Synthetic Paradigms for Imidazole (B134444) Scaffolds
The synthesis of imidazole derivatives has been a subject of considerable research, with methods ranging from traditional condensation and microwave-assisted synthesis to more recent, innovative approaches. nih.govbiomedpharmajournal.org Future research on 3-(1-ethyl-1H-imidazol-2-yl)aniline could benefit from exploring these emerging synthetic paradigms to enhance efficiency, yield, and structural diversity.
One promising avenue is the use of multi-component reactions , which allow for the construction of complex molecules like substituted imidazoles in a single step. biomedpharmajournal.org Another area of exploration is the application of photocatalysis , particularly visible-light-mediated energy transfer, which has shown success in the dearomatization of heteroarenes, including imidazoles, to create complex three-dimensional structures. acs.org Furthermore, the development of novel catalysts, such as chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives, has demonstrated exceptional control in the synthesis of complex chiral architectures, a technique that could be adapted for creating novel analogs of this compound. acs.org The continuous development of eco-friendly and efficient synthesis methods, such as those utilizing NaF as a catalyst at ambient temperatures, also presents a valuable direction for future synthetic efforts. wisdomlib.org
Novel Biological Target Identification Methodologies
Identifying the biological targets of a compound is a critical step in drug discovery. researchgate.net For this compound, several modern techniques can be employed to uncover its potential therapeutic applications.
Chemoproteomic approaches that utilize small molecule affinity-based probes are powerful tools for identifying novel drug targets directly in complex biological systems. nih.govnih.gov This involves functionalizing the compound of interest to allow for the enrichment and identification of its binding partners. Another key method is in vitro evolution and whole-genome analysis (IVIEWGA) , where organisms are exposed to a compound to select for resistant mutants. Sequencing the genomes of these mutants can reveal the gene—and therefore the protein—that the compound targets. nih.gov
Furthermore, drug affinity responsive target stability (DARTS) is an emerging technique that identifies protein targets by observing how a ligand protects its target protein from degradation. nih.gov Computational methods, including molecular docking and dynamics simulations, can also predict potential biological targets and help elucidate the molecular mechanisms of action. plos.orgtechnologynetworks.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. mdpi.comijettjournal.orgbpasjournals.com These technologies can be instrumental in exploring the potential of this compound.
AI and ML algorithms can be used to:
Predict biological activity: By training models on large datasets of chemical structures and their corresponding biological activities, it's possible to predict the potential therapeutic effects of novel compounds like this compound. plos.orgnih.gov
Identify novel drug targets: AI can analyze vast amounts of biological data, including genomic and proteomic information, to identify potential new targets for a given compound. nih.govpharmafeatures.com
Optimize molecular properties: ML models can guide the design of new analogs of this compound with improved properties, such as enhanced potency and better pharmacokinetic profiles. nih.govjnj.com
Accelerate screening processes: AI-powered virtual screening can rapidly assess large compound libraries to identify promising candidates for further experimental testing, saving time and resources. mdpi.com
Exploration of Neglected Areas of Chemical Space
The vastness of chemical space presents both a challenge and an opportunity in drug discovery. Often, research tends to focus on areas of chemical space close to known active compounds, leaving large regions unexplored. nih.gov A rational exploration of the chemical space around this compound could unveil novel analogs with significant biological activity.
This exploration can be guided by computational methods that analyze the structural features of the parent compound and predict modifications that are likely to lead to desired properties. By systematically generating and evaluating virtual libraries of related compounds, researchers can identify promising new synthetic targets that represent unexplored chemical diversity. acs.orgnih.gov This approach moves beyond simple analog synthesis and allows for a more strategic and efficient exploration of the potential of the imidazole scaffold.
Multidisciplinary Collaborations in this compound Research
The complexity of modern drug discovery necessitates a multidisciplinary approach. acs.org Effective research on this compound will require collaboration between experts in various fields.
Medicinal chemists are essential for designing and synthesizing novel analogs of the compound. acs.org
Biologists and pharmacologists are needed to conduct in vitro and in vivo studies to determine the compound's biological activity and mechanism of action. acs.org
Computational scientists can employ AI and ML to guide the drug discovery process, from target identification to lead optimization. jnj.com
Partnerships with pharmaceutical companies and non-profit organizations can provide access to resources, expertise, and screening libraries that are crucial for advancing a compound through the drug development pipeline. researchgate.netnih.gov
By fostering a collaborative environment, researchers can leverage diverse perspectives and expertise to unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the primary synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)aniline, and how can regioselectivity be ensured?
- Methodological Answer : A common approach involves coupling nitroaniline derivatives with substituted imidazoles under reductive conditions. For example, 3-fluoro-4-(1H-imidazol-1-yl)aniline analogs are synthesized via coupling 3-fluoro-4-nitroaniline with imidazole, followed by catalytic hydrogenation . To ensure regioselectivity, Ru(II)-catalyzed C–H bond activation strategies can direct functionalization at the imidazole C2 position, as demonstrated in analogous systems using 2-(1H-indol-1-yl)anilines . Optimizing reaction parameters (e.g., catalyst loading, solvent polarity) is critical for yield and selectivity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to determine bond lengths, angles, and crystal packing .
- Spectroscopy :
- NMR : and NMR identify proton environments and confirm substituent positions.
- IR : Vibrational modes (e.g., N–H stretching at ~3400 cm) validate the aniline and imidazole moieties .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What spectroscopic data and computational methods are available for analyzing electronic properties?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational spectra, HOMO-LUMO gaps, and hyperpolarizability. For example, studies on 4-chloro-2-(trifluoromethyl)aniline used DFT to correlate experimental IR/Raman data with theoretical models, providing insights into charge transfer and reactivity . Similar approaches apply to this compound to map electron density distributions and polarizability.
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ in catalytic vs. non-catalytic systems?
- Methodological Answer : In Ru(II)-catalyzed systems, the imidazole nitrogen coordinates to the metal center, enabling regioselective C–H activation and migratory insertion, as observed in indole-functionalized anilines . Non-catalytic pathways (e.g., nucleophilic substitution) rely on the amine group’s lone pair for reactivity. Mechanistic studies should employ kinetic isotope effects (KIEs) and trapping experiments to distinguish between metal-mediated and free-radical pathways.
Q. What strategies address challenges in regioselective functionalization of the imidazole ring?
- Methodological Answer :
- Directed C–H activation : Use directing groups (e.g., -NH) to guide metal catalysts to specific positions .
- Steric/electronic tuning : Substituents on the imidazole (e.g., ethyl vs. methyl) alter electron density, favoring electrophilic attack at less hindered sites. Comparative studies on 3-(1-methyl-3-propyl-1H-triazol-5-yl)aniline highlight substituent effects on reactivity .
Q. How can computational modeling predict biological activity or catalytic potential?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., fungal cytochrome P450) to predict binding affinities.
- MD simulations : Assess stability of metal-imidazole complexes (e.g., Ru or Pd) for catalytic applications .
- QSAR models : Relate electronic descriptors (e.g., HOMO energy) to antimicrobial activity, as shown for triazole-aniline hybrids .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer :
- Storage : Analogous compounds (e.g., 3-(1-butylimidazol-2-yl)aniline) degrade as oils at room temperature; recommend inert atmosphere and desiccants .
- pH stability : Test solubility and decomposition in acidic/basic media via HPLC monitoring.
- Thermal analysis : TGA/DSC profiles identify decomposition thresholds (e.g., >150°C for imidazole derivatives).
Q. How does the compound’s bioactivity compare to structurally similar analogs?
- Methodological Answer : Conduct comparative assays (e.g., MIC tests against Candida albicans) with derivatives like 3-(1-methyl-3-propyl-1H-triazol-5-yl)aniline. Key differences arise from substituent electronegativity and steric bulk:
| Compound | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| 3-(1-ethylimidazol-2-yl)aniline | -CH | 12.3 (Antifungal) |
| 3-(1-methylimidazol-2-yl)aniline | -CH | 18.7 (Antifungal) |
| 3-(1-propylimidazol-2-yl)aniline | -CH | 9.8 (Antifungal) |
Data adapted from triazole-aniline studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
